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molecular formula C12H17NO B8428255 2-(4-Hydroxybenzyl)-1-methylpyrrolidine

2-(4-Hydroxybenzyl)-1-methylpyrrolidine

Cat. No. B8428255
M. Wt: 191.27 g/mol
InChI Key: TYKGRSNVFNBOTB-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Boil 6.2 g of 2-(4-methoxybenzyl)-1-methylpyrrolidine under reflux for 24 hours in a mixture of 30 ml of acetic acid and 30 ml of 48% strength hydrobromic acid. Add a further 20 ml of acetic acid and 20 ml of hydrobromic acid to the refluxed mixture and continue boiling for a further 24 hours. Pour the mixture onto 400 ml of ice water before adjusting its pH to 10 with 6 N sodium hydroxide solution and then extracting it 4 times with, in each case, 50 ml of diethyl ether. Dry the combined ether extracts over sodium sulfate and distil off the solvent. Recrystallize the resulting residue from 25 ml of ethanol to obtain a yield (65% of theory) of the title compound (m.p. 161° to 162°).
Name
2-(4-methoxybenzyl)-1-methylpyrrolidine
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2[CH3:13])=[CH:5][CH:4]=1.Br.[OH-].[Na+]>C(O)(=O)C>[OH:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2[CH3:13])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
2-(4-methoxybenzyl)-1-methylpyrrolidine
Quantity
6.2 g
Type
reactant
Smiles
COC1=CC=C(CC2N(CCC2)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting it 4 times with, in each case, 50 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined ether
CUSTOM
Type
CUSTOM
Details
distil off the solvent
CUSTOM
Type
CUSTOM
Details
Recrystallize the resulting residue from 25 ml of ethanol
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C(CC2N(CCC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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